molecular formula C6H9NS B1581489 Cyclopentyl isothiocyanate CAS No. 33522-03-1

Cyclopentyl isothiocyanate

Cat. No.: B1581489
CAS No.: 33522-03-1
M. Wt: 127.21 g/mol
InChI Key: PJOODZCPFADLCI-UHFFFAOYSA-N
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Description

Overview of the Isothiocyanate Compound Class in Academic Inquiry

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group R-N=C=S. sioc-journal.cnnumberanalytics.comrjpharmacognosy.ir These compounds are largely recognized for their presence in cruciferous vegetables from the Brassicaceae family, such as broccoli, cabbage, and watercress, where they are responsible for the plants' pungent taste. rjpharmacognosy.irfoodandnutritionjournal.orgmdpi.com In nature, ITCs are not present in their active form but exist as stable precursors called glucosinolates. foodandnutritionjournal.orgmdpi.com When the plant material is damaged, the enzyme myrosinase hydrolyzes the glucosinolates, leading to the formation of isothiocyanates and other products. rjpharmacognosy.irmdpi.commdpi.com

The versatile and high reactivity of the isothiocyanate group makes these compounds valuable intermediates in organic synthesis. sioc-journal.cnarkat-usa.org They are employed in the creation of a variety of heterocyclic compounds, which are important in medicinal chemistry. arkat-usa.org The electrophilic carbon atom in the N=C=S group readily reacts with nucleophiles, a property exploited in various chemical transformations. arkat-usa.orgcymitquimica.com

In academic and industrial research, isothiocyanates have garnered significant attention for their wide range of biological activities. mdpi.comnih.gov Extensive preclinical studies have explored their potential as anticarcinogenic, anti-inflammatory, antimicrobial, and neuroprotective agents. foodandnutritionjournal.orgmdpi.comnih.govresearchgate.net The mechanisms underlying these effects are a subject of ongoing investigation, with research pointing to the modulation of various cellular pathways, including the activation of detoxification enzymes and the induction of apoptosis. numberanalytics.comnih.govnih.gov This broad spectrum of bioactivity has made the isothiocyanate class a major focus in the fields of food science, pharmacology, and synthetic chemistry. sioc-journal.cnrjpharmacognosy.ir

Current Research Landscape and Significance of Cyclopentyl Isothiocyanate

Within the large family of isothiocyanates, this compound (CPITC) is an organic compound distinguished by a cyclopentyl ring attached to the isothiocyanate functional group. cymitquimica.com It is a synthetic compound, typically appearing as a colorless to pale yellow liquid with the pungent odor characteristic of isothiocyanates. cymitquimica.comforecastchemicals.com Its fundamental chemical and physical properties are well-documented.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 33522-03-1 biosynth.comsigmaaldrich.comscbt.comcalpaclab.com
Molecular Formula C₆H₉NS biosynth.comsigmaaldrich.comscbt.comcalpaclab.com
Molecular Weight 127.21 g/mol biosynth.comsigmaaldrich.comscbt.comnih.gov
Appearance Colorless to pale yellow liquid cymitquimica.comforecastchemicals.com
Purity ≥98% scbt.comcalpaclab.comcymitquimica.com
InChI Key PJOODZCPFADLCI-UHFFFAOYSA-N sigmaaldrich.comcymitquimica.com
SMILES S=C=NC1CCCC1 sigmaaldrich.com

The research interest in this compound stems from its role as a building block in organic synthesis and its own potential biological activities, which are areas of active investigation. cymitquimica.comcymitquimica.com Due to the electrophilic nature of the carbon atom in its isothiocyanate group, CPITC is known for its reactivity in nucleophilic substitution reactions, making it a useful reagent in chemical synthesis. cymitquimica.com For instance, studies have documented its insertion reactions with copper(I) aryloxides to form new complexes. acs.org

In biological research, this compound has been explored for various potential applications. Some research indicates it possesses antiviral and anticancer properties, with one study suggesting it may inhibit cancer cell division. biosynth.com Furthermore, a 2022 study investigated the germination stimulant activity of 21 different isothiocyanates, including this compound, on the parasitic weed Phelipanche ramosa. researchgate.net This highlights its use as a tool in agricultural research to understand plant-parasite interactions. researchgate.net As a synthetic member of the isothiocyanate class, CPITC continues to be a compound of interest for researchers exploring the synthesis of novel bioactive molecules and for studying the structure-activity relationships within this important chemical family. cymitquimica.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isothiocyanatocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c8-5-7-6-3-1-2-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOODZCPFADLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187160
Record name Cyclopentyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33522-03-1
Record name Cyclopentyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentyl isothiocyanate
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Synthetic Methodologies and Chemical Transformations of Cyclopentyl Isothiocyanate

Established Synthetic Routes for Cyclopentyl Isothiocyanate

The synthesis of isothiocyanates, including this compound, has been a subject of extensive research for nearly a century. nih.gov Traditional methods often rely on the formation and subsequent decomposition of dithiocarbamate (B8719985) salts. nih.gov

Reactions Involving Primary Amines and Carbon Disulfide

A cornerstone in isothiocyanate synthesis is the reaction of primary amines with carbon disulfide. mdpi.comrsc.org This reaction proceeds via the formation of a dithiocarbamate salt, which is then decomposed using a desulfurizing agent to yield the corresponding isothiocyanate. rsc.orgchemrxiv.org This two-step, one-pot procedure is a widely adopted method. nih.gov

The general mechanism involves the nucleophilic attack of the primary amine on the carbon atom of carbon disulfide, followed by proton transfer to form the dithiocarbamic acid, which is then deprotonated by a base to form the dithiocarbamate salt. nih.gov A variety of desulfurizing agents can be employed for the subsequent decomposition of this intermediate. chemrxiv.org

Table 1: Common Desulfurizing Agents

Desulfurizing Agent Reference
p-Toluenesulfonyl chloride nih.govchemrxiv.org
Bis(trichloromethyl)carbonate (BTC) chemrxiv.org
Clay-supported copper nitrate (B79036) (Claycop) nih.govchemrxiv.org
Hydrogen peroxide nih.govchemrxiv.org
Iodine nih.govchemrxiv.org
Lead nitrate nih.gov
Di-tert-butyl dicarbonate (B1257347) (Boc2O) chemrxiv.org
Sodium persulfate nih.gov
Ethyl chloroformate nih.gov
Triphosgene nih.gov
Cobalt(II) chloride nih.gov

Recent advancements have focused on developing greener and more efficient protocols. For instance, a visible-light-driven photocatalytic method using Rose Bengal as a catalyst allows for the synthesis of isothiocyanates from primary amines and carbon disulfide under mild, metal-free conditions. organic-chemistry.org Another approach utilizes sodium persulfate as an oxidant in water, offering a green and practical procedure. rsc.org

Thiocyanate Transfer Reactions

Thiocarbonyl transfer reagents offer an alternative to the use of highly toxic reagents like thiophosgene (B130339). mdpi.com Reagents such as thiocarbonyl-diimidazole and dipyridin-2-yloxymethanethione have been developed to overcome the drawbacks associated with traditional methods. mdpi.com Phenyl chlorothionoformate is another effective thiocarbonyl-transfer reagent used in conjunction with a base for the synthesis of isothiocyanates from amines. organic-chemistry.org

Direct Synthesis from Cyclopentanamine

The direct synthesis of this compound from cyclopentanamine follows the general principles outlined above, typically involving its reaction with carbon disulfide in the presence of a base to form the dithiocarbamate salt, followed by decomposition. rsc.org Various protocols have been developed to optimize this transformation, including one-pot procedures under aqueous conditions. nih.gov The choice of base and solvent can be crucial for the successful formation of the dithiocarbamate intermediate, especially for less reactive amines. nih.gov

Cyanogen (B1215507) Halide-Mediated Synthesis from Dithiocarbamates

While the use of cyanogen halides is a known method for the synthesis of cyanamides from amines, its direct application for isothiocyanate synthesis from dithiocarbamates is less common due to the high toxicity of cyanogen halides. scispace.com The more prevalent methods for converting dithiocarbamates to isothiocyanates involve the use of the desulfurizing agents listed previously. nih.govscispace.com

Advanced Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry continually seeks milder, more efficient, and sustainable methods for chemical transformations. The synthesis of isothiocyanates has benefited from these advancements, with a focus on catalytic systems.

Application of Catalytic Systems in Isothiocyanate Formation

Catalytic systems have been instrumental in facilitating the synthesis of isothiocyanates under milder conditions. nih.gov Transition metal catalysts, as well as non-metal catalysts, have been successfully employed.

Table 2: Catalytic Systems in Isothiocyanate Synthesis

Catalyst Reactants Conditions Reference
Selenium Isocyanides, Sulfur, Base Refluxing THF mdpi.com
Tellurium Isocyanides, Sulfur, Base - mdpi.com
Molybdenum complex Isocyanides, Sulfur Refluxing acetone, 3 days mdpi.com
Rhodium complex Isocyanides, Sulfur - mdpi.com
Copper catalyst BrF2CCO2Na, Amines, Sulfur 100 °C, 12 h mdpi.com
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Isocyanides, Elemental sulfur 40 °C nih.govrsc.org

The use of selenium and tellurium catalysts in the presence of a base can facilitate the reaction of isocyanides with sulfur to form isothiocyanates, even at room temperature. nih.govtandfonline.com Molybdenum and rhodium-based catalysts have also demonstrated excellent yields in the conversion of isocyanides to isothiocyanates. mdpi.comtandfonline.com More recently, amine bases like DBU have been shown to catalytically promote the reaction of isocyanides with elemental sulfur under moderate heating, offering a more sustainable approach. nih.govrsc.org This method is versatile and has been successfully applied to a range of isocyanides, achieving moderate to high yields. nih.govrsc.org

Flow Chemistry Methodologies for Efficient Production

Flow chemistry has emerged as a powerful tool for the synthesis of isothiocyanates, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. nih.gov A notable advancement in this area is the development of a flow platform for the rapid and efficient formation of isothiocyanates through the direct conversion of chloroximes. nih.gov This methodology utilizes a flow insert cartridge containing two immobilized reagents, which facilitates the chemical transformation and significantly simplifies the purification process, often eliminating the need for conventional workup procedures. nih.gov

The process involves passing a stream of the substrate through a heated reactor column. nih.gov The use of a backpressure regulator allows for precise control of reaction conditions. nih.gov This continuous process typically results in the complete conversion of the starting material into the desired isothiocyanate product in high yield and purity, with the product being isolated simply by solvent evaporation. nih.gov This approach is particularly advantageous for producing highly reactive isothiocyanates, which are often best prepared and used immediately. nih.gov

The key benefits of employing flow chemistry for the production of compounds like this compound are summarized in the table below.

Feature of Flow ChemistryAdvantage in Isothiocyanate SynthesisSource
Rapid Reaction Times Enables the on-demand synthesis of reactive intermediates. nih.gov
Immobilized Reagents Eliminates the need for traditional workup and purification. nih.gov
Enhanced Safety Minimizes the handling of hazardous reagents and intermediates. nih.gov
High Yield and Purity Complete conversion of substrates often leads to cleaner products. nih.gov
Scalability Production can be increased by running the system for longer durations. pharmasalmanac.comchim.it

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysis offers significant advantages in the synthesis of isothiocyanates, primarily due to the ease of catalyst separation and recycling, leading to more sustainable and cost-effective processes. kfupm.edu.sawikipedia.org A prominent example of a heterogeneous catalyst used in isothiocyanate synthesis is clay-supported copper nitrate, commercially known as "claycop". nih.gov

This solid-supported reagent is effective for the desulfurization of dithiocarbamate salts, which are common intermediates in isothiocyanate synthesis. nih.govchemrxiv.org The reaction conditions are typically mild, and the workup procedure is remarkably simple, involving the filtration of the solid catalyst to obtain the crude product. nih.gov This straightforward separation process is a major advantage over homogeneous catalysis, where catalyst removal can be complex and costly. taylorfrancis.com

The use of heterogeneous catalysts like claycop allows for the production of a wide range of isothiocyanates, including those with aryl and alkyl substituents, in good yields. nih.gov The characteristics and advantages of using such solid-supported catalysts are outlined below.

Catalyst SystemDescriptionAdvantages in SynthesisSource
Clay-Supported Copper Nitrate (Claycop) A heterogeneous catalyst where copper nitrate is supported on clay.Mild reaction conditions, simple filtration-based workup, reusability of the catalyst. nih.gov

Automated Workup and Scalability Considerations

Modern synthetic methodologies for this compound are increasingly designed with automated workup and scalability in mind. Flow chemistry, as discussed previously, is inherently suited for automation and scaling up production. nih.govpharmasalmanac.com The use of immobilized reagents in a continuous flow system can eliminate the need for traditional aqueous workups and chromatographic purification, thereby streamlining the entire process. nih.gov The product is often isolated in high purity directly from the reaction stream after solvent removal, which is a significant step towards an automated production line. nih.gov

The scalability of flow processes is another key advantage. wiley-vch.de Production can be increased by either running the reaction for a longer period ("scaling out"), increasing the size of the reactor ("scaling up"), or running multiple reactors in parallel ("numbering up"). pharmasalmanac.com This flexibility allows for a seamless transition from laboratory-scale synthesis to industrial production with minimal need for process redevelopment. chim.it

The following table highlights key considerations for the scalability and workup of isothiocyanate synthesis.

AspectConsiderationAdvantageSource
Automated Workup Use of immobilized reagents in flow chemistry.Eliminates the need for manual extraction and purification steps. nih.gov
Scalability Continuous nature of flow chemistry.Straightforward to increase production volume. pharmasalmanac.comchim.itwiley-vch.de
Process Simplification One-pot synthesis procedures.Reduces the number of unit operations and simplifies the overall workflow. nih.gov

Chemical Reactivity and Derivative Synthesis of this compound

The isothiocyanate functional group (-N=C=S) is a versatile electrophile that readily reacts with a variety of nucleophiles. almacgroup.com This reactivity makes this compound a valuable building block for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

Nucleophilic Addition Reactions

The carbon atom of the isothiocyanate group is electrophilic and is the primary site for nucleophilic attack. This leads to the formation of a new bond between the nucleophile and the carbon atom, with the concurrent shift of electrons onto the nitrogen and sulfur atoms.

This compound can react with alcohols in the presence of a suitable base or catalyst to form O-alkyl thiocarbamates. organic-chemistry.org A modern approach to this transformation involves a one-pot, three-component reaction between an isocyanide, elemental sulfur, and an alcohol. pharmasalmanac.com In this process, the isocyanide and sulfur first react to form the isothiocyanate intermediate, which then undergoes nucleophilic attack by the alcohol to yield the thiocarbamate. pharmasalmanac.com This method is atom-economical and avoids the isolation of the potentially sensitive isothiocyanate intermediate. pharmasalmanac.com

This compound serves as a versatile precursor for the synthesis of various derivatives through reactions with different nucleophiles.

Reaction with Alcohols: As mentioned, the reaction with alcohols yields O-alkyl N-cyclopentylthiocarbamates. organic-chemistry.org

Reaction with Amines: The reaction of this compound with primary or secondary amines is a common method for the synthesis of N,N'-substituted thioureas. This reaction is typically straightforward and proceeds with high yields.

Reaction with Thiols: Thiols react with this compound to form dithiocarbamates. wiley-vch.de This reaction is often reversible. wiley-vch.de

The general scheme for these nucleophilic addition reactions is presented below:

NucleophileReactantProductProduct Class
AlcoholR'-OHCyclopentyl-NH-C(=S)-OR'Thiocarbamate
AmineR'R''NHCyclopentyl-NH-C(=S)-NR'R''Thiourea
ThiolR'-SHCyclopentyl-NH-C(=S)-SR'Dithiocarbamate

Cycloaddition Reactions Leading to Heterocyclic Compounds

Cycloaddition reactions involving this compound serve as a powerful tool for the synthesis of a wide array of heterocyclic compounds. The isothiocyanate functional group can participate as a dipolarophile in [3+2] cycloadditions or as a dienophile in [4+2] Diels-Alder reactions, leading to the formation of five- and six-membered rings, respectively.

While specific examples of [3+2] cycloaddition reactions involving this compound are not extensively documented in readily available literature, the general reactivity of isothiocyanates in such transformations is well-established. In these reactions, the C=N or C=S bond of the isothiocyanate can react with a 1,3-dipole. For instance, the reaction of an isothiocyanate with an azide (B81097) can lead to the formation of thiadiazoles, while reaction with a nitrile oxide can yield oxathiazoles. The regioselectivity of these reactions is influenced by the electronic and steric properties of both the isothiocyanate and the 1,3-dipole.

Similarly, in the context of Diels-Alder reactions, isothiocyanates can function as dienophiles, reacting with conjugated dienes to form six-membered heterocyclic rings. The reactivity of the isothiocyanate in these [4+2] cycloadditions is enhanced by the presence of electron-withdrawing groups. Although specific examples detailing the participation of this compound in Diels-Alder reactions are not prevalent, the general principle suggests its potential to form substituted thiopyrans or related heterocyclic structures.

Further research is required to fully explore and document the specific scope and utility of this compound in various cycloaddition reactions for the synthesis of novel heterocyclic compounds.

Role of Electrophilic Nature in Organic Synthesis

The electrophilic character of the carbon atom in the isothiocyanate group (-N=C=S) is the cornerstone of its utility in organic synthesis. This electrophilicity arises from the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making the carbon atom susceptible to attack by a wide range of nucleophiles. This fundamental reactivity provides a basis for the construction of numerous heterocyclic systems.

A notable example of the electrophilic nature of this compound is its application in the synthesis of substituted thiazoles. In a multi-component reaction akin to the Hantzsch thiazole (B1198619) synthesis, this compound serves as a key building block. For instance, the reaction of this compound with cyanamide (B42294) and a 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (B1272939) derivative in the presence of a base like potassium tert-butoxide leads to the formation of a highly substituted thiazole, specifically (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(2,3-dihydrobenzo[b] thieme-connect.degoogle.comdioxin-6-yl)methanone.

In this transformation, the nucleophilic nitrogen of cyanamide initially attacks the electrophilic carbon of this compound. The resulting intermediate then reacts with the α-bromoketone, leading to the cyclization and subsequent formation of the thiazole ring. This reaction elegantly demonstrates the role of this compound as an electrophile, providing the N-C=S fragment essential for the construction of the heterocyclic core.

The electrophilic reactivity of this compound extends to reactions with other nucleophiles as well, including amines, thiols, and active methylene (B1212753) compounds, paving the way for the synthesis of a diverse range of thioureas, dithiocarbamates, and other sulfur and nitrogen-containing heterocyclic structures.

Based on a comprehensive search of available scientific literature, there is no specific research data on the biological activities and mechanistic investigations of This compound . The existing body of research on isothiocyanates focuses almost exclusively on other compounds within this class, such as sulforaphane, benzyl (B1604629) isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC).

Therefore, it is not possible to provide an article on the anticancer potential and antimicrobial properties of this compound as per the requested detailed outline. Any attempt to do so would require extrapolation from other, structurally different isothiocyanates, which would be scientifically inaccurate and speculative.

Biological Activities and Mechanistic Investigations of Cyclopentyl Isothiocyanate

Antimicrobial Properties

Antibacterial Efficacy

The antibacterial properties of the broader isothiocyanate class have been well-documented, showing efficacy against a range of human pathogens. nih.govmdpi.com The primary mechanism of action is often attributed to the highly electrophilic carbon atom of the isothiocyanate group, which can react with sulfhydryl groups of proteins in bacterial cells, leading to enzyme inactivation and disruption of cellular functions. nih.gov Studies on various isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have demonstrated their ability to compromise bacterial cell membrane integrity. nih.gov While the isothiocyanate group is the key pharmacophore, the specific R-group attached to it, such as the cyclopentyl moiety, significantly influences the compound's effectiveness and spectrum of activity. mdpi.com For instance, research has shown that aromatic ITCs are often more effective than aliphatic ones in certain contexts, suggesting that the structure of the side chain plays a crucial role in properties like membrane permeability. nih.gov

Antifungal Efficacy

Specific research has detailed the antifungal properties of Cyclopentyl isothiocyanate against several fungal species. A seminal study by Drobnica et al. (1967) evaluated a series of aliphatic and alicyclic isothiocyanates, providing key data on the efficacy of the cyclopentyl derivative. The compound's activity was tested against Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae. The results, presented in the table below, quantify its inhibitory effects in terms of ED50 (the concentration that inhibits growth by 50%) and ED100 (the concentration that completely inhibits growth).

Antifungal Activity of this compound

Fungus ED50 (µg/ml) ED100 (µg/ml)
Aspergillus niger 2.8 14
Penicillium cyclopium 1.4 14
Rhizopus oryzae 14 28

Data sourced from Drobnica et al., 1967.

The mechanism behind the antifungal action of isothiocyanates is believed to involve the disruption of fungal cell membranes and the inhibition of essential enzymatic processes within the fungi. nih.gov

Anti-inflammatory Properties

Isothiocyanates as a class are recognized for their potent anti-inflammatory effects. dntb.gov.uanih.gov The primary mechanisms involve the modulation of key signaling pathways that regulate the inflammatory response. One of the most studied pathways is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.com Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes. dntb.gov.uanih.gov By activating Nrf2, isothiocyanates can help mitigate oxidative stress, which is a key driver of inflammation. mdpi.com

Furthermore, isothiocyanates have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. mdpi.com This pathway controls the expression of many pro-inflammatory molecules, including cytokines, chemokines, and adhesion molecules. dntb.gov.uanih.gov By downregulating NF-κB activity, isothiocyanates can reduce the production of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). dntb.gov.uaresearchgate.net While these mechanisms are well-established for isothiocyanates like sulforaphane, specific investigations into the anti-inflammatory activity of this compound are less common. However, the shared isothiocyanate functional group suggests it likely operates through similar Nrf2 activation and NF-κB inhibition pathways. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Correlation of Structural Variations with Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For isothiocyanates, the efficacy is highly dependent on the nature of the side chain attached to the -N=C=S group. mdpi.com

The antifungal data from the study by Drobnica et al. (1967) allows for a direct comparison between this compound and other related structures. When compared to its six-membered ring counterpart, Cyclohexyl isothiocyanate, this compound shows significantly greater antifungal potency. For example, against Aspergillus niger and Penicillium cyclopium, the ED100 for this compound is 14 µg/ml, whereas for Cyclohexyl isothiocyanate, it is much higher at 140 µg/ml. This suggests that the smaller, more compact five-membered ring is more favorable for antifungal activity in this context.

Furthermore, comparing the cyclic structure to linear aliphatic chains reveals the importance of the ring moiety. This compound is more active than n-Butyl isothiocyanate but shows comparable, and in some cases slightly less, activity than n-Amyl isothiocyanate (which has the same number of carbon atoms). This indicates that while lipophilicity and chain length are important factors, the cyclic nature of the cyclopentyl group also plays a distinct role in its biological efficacy.

Comparative Antifungal Activity of Selected Isothiocyanates (ED100 in µg/ml)

Compound Aspergillus niger Penicillium cyclopium Rhizopus oryzae
This compound 14 14 28
Cyclohexyl isothiocyanate 140 140 >140
n-Butyl isothiocyanate 26 26 52
n-Amyl isothiocyanate 13.5 6.7 13.5

Data sourced from Drobnica et al., 1967.

Importance of the Cyclopentyl Moiety in Biological Interactions

The cyclopentyl group is a non-polar, alicyclic moiety that confers specific physicochemical properties to the isothiocyanate molecule. Its size, shape, and lipophilicity are key determinants of how the compound interacts with biological targets.

Computational Chemistry and Molecular Modeling of Cyclopentyl Isothiocyanate

In Silico Analysis of Ligand-Protein Interactions

Computational techniques are instrumental in elucidating how ligands, such as derivatives of cyclopentyl isothiocyanate, interact with their protein targets at a molecular level. nih.govduke.edu These analyses help in understanding the structural basis for a compound's activity and selectivity, guiding the optimization of lead compounds. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. tandfonline.com This technique has been employed in studies of inhibitors targeting Cyclin-Dependent Kinase 9 (CDK9), a protein kinase implicated in cancer and the reversal of epigenetic silencing. biorxiv.orgbiorxiv.org In the development of a series of diaminothiazole inhibitors for CDK9, this compound was used as a reagent to synthesize various analogs. researchgate.netbiorxiv.org

In one such study, a derivative containing a cyclopentyl group (12h), introduced via this compound, was found to be equipotent with the potent depsipeptide at higher concentrations, while other alkyl and cycloalkyl analogs showed reduced potency. researchgate.netbiorxiv.org Computational models of these compounds complexed with CDK9 were built to evaluate the inhibitor/kinase interaction energies, reported in Rosetta energy units (REUs). biorxiv.org These docking studies are part of a broader computational pipeline used to explore structure-activity relationships (SAR) by modeling multiple analogs with CDK9. biorxiv.org The accuracy of these models was later validated by solving the crystal structure of a lead compound (14e) in complex with CDK9, which was found to be in excellent agreement with the comparative model. researchgate.netbiorxiv.org

Table 1: Comparative Potency of Analogs Synthesized Using Various Isothiocyanates
Analog GroupCompound ExampleRelative Potency NotesSource
Cyclopentyl12hEquipotent with depsipeptide at higher concentrations. researchgate.netbiorxiv.org
Isopropyl3Starting point for optimization; replacing this group with cyclopentyl (8b) resulted in a derivative that was essentially equipotent. biorxiv.org
Cyclohexyl12i / 8cLess potent than the cyclopentyl analog. researchgate.netbiorxiv.org
Isobutyl12gShowed some activity at 50 µM, but most other alkyl analogs had greatly reduced potency. biorxiv.org

Comparative (or homology) modeling is used to construct a three-dimensional model of a protein of interest using a known experimental structure of a related homologous protein as a template. This approach is particularly valuable for understanding inhibitor selectivity across a family of related proteins, such as the CDK family. biorxiv.orgbiorxiv.org

A comparative modeling pipeline was developed to understand the selectivity of diaminothiazole inhibitors for CDK9 over other kinases like CDK2 and CDK7. biorxiv.orgbiorxiv.org This was significant because most CDK9 inhibitors also tend to inhibit these structurally similar kinases. biorxiv.org The pipeline involves several key steps:

Generation of low-energy conformers for the query inhibitor. biorxiv.org

Alignment of these conformers onto a template library of inhibitors from the Protein Data Bank (PDB). biorxiv.org

Use of protein sequence alignment and ligand similarity scores to identify the most suitable structural templates. biorxiv.org

Two-stage refinement with full flexibility for both the ligand and the protein. biorxiv.org

This method allowed for the direct evaluation of each potential inhibitor-kinase interaction pair. biorxiv.org The results from the comparative modeling were in broad agreement with biochemical kinase assays, both confirming that the lead compound 14e exhibits considerable selectivity for CDK9 over other CDK kinases. biorxiv.org This validated the modeling approach as a valuable tool for rationally tuning a compound's selectivity profile. researchgate.netbiorxiv.org

Table 2: Selectivity of Compound 14e for CDK9 vs. Other CDKs
Kinase TargetComparative Modeling ResultBiochemical Kinase Assay ResultSource
CDK9Most preferred targetMost preferred target biorxiv.org
CDK2Less preferredLess preferred biorxiv.org
CDK7Less preferredLess preferred biorxiv.org
Other CDKsGenerally less preferredGenerally less preferred biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net QSAR methods are essential for predicting the biological effects of new chemical compounds based on their molecular features. researchgate.net These models are built upon the principle that the activity of a molecule is directly related to its structure.

The process of building a QSAR model involves several key steps:

Data Set Preparation : A collection of compounds with known biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation : The model's predictive power is rigorously tested to ensure it is robust and reliable.

In the context of compounds derived from this compound, QSAR studies have been conducted on series of molecules where the cyclopentyl group is a key structural feature. For instance, a QSAR study was performed on a series of novel ortho-benzo-fused seven- and six-membered derivatives, where one of the active compounds contained a cyclopentyl moiety. ugr.es Such models help to identify which structural features, like the size and conformation of the cyclopentyl ring, are critical for biological activity and can guide the design of more potent analogs.

Table 3: Conceptual Framework of a QSAR Model
ComponentDescriptionExample
Dependent VariableThe biological activity being modeled.pIC₅₀ (negative log of the half-maximal inhibitory concentration)
Independent VariablesCalculated molecular descriptors that represent structural or physicochemical properties.LogP (lipophilicity), Molecular Weight, Topological Surface Area
Mathematical ModelAn equation that correlates the independent variables to the dependent variable.Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
ObjectiveTo predict the activity of new, unsynthesized compounds based on their calculated descriptors.Prioritizing synthetic efforts on compounds predicted to be highly active.

Predictive Pharmacokinetics and Pharmacodynamics Studies

Beyond determining a compound's potency at its target (pharmacodynamics), it is crucial to understand how it behaves within an organism. Predictive studies focusing on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are vital for evaluating the drug-likeness of a compound. researchgate.net Undesirable pharmacokinetic properties or toxicity are major causes of failure in drug development. nih.gov

In silico ADMET screening has become a standard, cost-effective method in early-stage drug discovery to assess the pharmacokinetic and toxicological profile of drug candidates. scielo.brens.fr These computational tools use a molecule's structure to predict a wide range of properties that determine its fate in the body.

Methodologies for these predictions often rely on models built from large datasets of experimental results. nih.gov Researchers can input the chemical structure of a compound, often as a SMILES string, into web-based platforms like pkCSM or SwissADME to obtain predictions for numerous ADMET parameters. scielo.brnih.gov These platforms calculate a variety of molecular descriptors to feed into their underlying predictive models. researchgate.net

Key ADMET parameters evaluated include:

Absorption : Predictions for properties like human intestinal absorption, cell permeability (e.g., Caco-2), and whether the compound is a substrate for efflux pumps like P-glycoprotein.

Distribution : Parameters such as blood-brain barrier penetration, plasma protein binding, and the volume of distribution (VDss) are estimated.

Metabolism : Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. This is crucial for avoiding drug-drug interactions. optibrium.com

Excretion : Estimation of properties like total clearance and renal clearance. optibrium.com

Toxicity : A wide range of toxicity endpoints can be predicted, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and various toxicological risk assessments.

These in silico predictions help filter out compounds with unfavorable ADMET profiles early on, allowing researchers to focus resources on candidates with a higher probability of success. ens.fr

Table 4: Key In Silico ADMET Parameters and Their Significance
CategoryParameterSignificance in Drug DiscoverySource
A bsorptionHuman Intestinal Absorption (%)Predicts how much of the drug is absorbed into the bloodstream after oral administration. Poor absorption (<30%) can lead to low bioavailability. researchgate.net
D istributionBlood-Brain Barrier (BBB) PermeabilityIndicates whether a compound can cross into the central nervous system. Essential for CNS drugs, but undesirable for others to avoid side effects. scielo.br
M etabolismCYP450 Inhibition (e.g., CYP2D6, 3A4)Predicts the risk of drug-drug interactions, where one drug alters the metabolism of another. optibrium.com
E xcretionTotal ClearanceEstimates the rate at which a drug is removed from the body, influencing dosing frequency and duration of action. optibrium.com
T oxicityhERG InhibitionAssesses the risk of cardiotoxicity, a major reason for drug withdrawal from the market. scielo.br

Analytical Methodologies for Detection and Characterization of Cyclopentyl Isothiocyanate

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are central to the separation and analysis of volatile compounds like cyclopentyl isothiocyanate. These techniques separate components of a mixture based on their distinct physical and chemical properties, allowing for individual identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds. umn.eduelementlabsolutions.comscispace.com In this method, the volatile components of a sample are vaporized and separated in a gas chromatograph before being detected and identified by a mass spectrometer. scispace.com The identification of compounds is often confirmed by comparing their mass spectra and Kovats retention indices (RI) with those of authentic standards or established library data. researchgate.netresearchgate.netnist.gov The Kovats RI is a standardized measure that helps to compare retention times across different GC systems. wikipedia.orgnih.gov

In the analysis of volatile compounds from pennycress seeds, this compound was one of the major components identified. umn.edu Similarly, steaming turnips was found to produce this compound, a compound not present in the raw vegetable. cultivationag.com

Key Identification Parameters for this compound:

ParameterValue/DescriptionSource
Kovats Retention Index (RI) Varies depending on the GC column and conditions. researchgate.netresearchgate.net
Mass Spectrum (MS) Provides a unique fragmentation pattern for identification. umn.eduscispace.com

Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-ToFMS)

For exceptionally complex samples, comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-ToFMS) offers enhanced separation power. nasa.govnih.govscielo.br This advanced technique employs two different chromatographic columns in sequence, providing a much higher degree of separation than a single column. nasa.govscielo.br The effluent from the first column is subjected to a second, independent separation on a second column. nasa.gov This results in a two-dimensional chromatogram that can resolve compounds that would otherwise overlap in a one-dimensional GC analysis. researchgate.netplos.org The use of a time-of-flight mass spectrometer (ToFMS) is crucial as it provides the high-speed data acquisition necessary to analyze the very narrow peaks produced by the second dimension of the separation. nasa.govresearchgate.net

A study comparing different extraction techniques for broccoli volatiles utilized GC×GC-ToFMS to identify the extracted compounds. researchgate.netmdpi.com This highlights the technique's ability to provide a more complete profile of volatile components in complex matrices. researchgate.netmdpi.com

Extraction Techniques from Complex Matrices

Before chromatographic analysis, this compound must be extracted from its original source, which is often a complex biological or food matrix. The choice of extraction technique is critical as it can significantly influence the accuracy and sensitivity of the subsequent analysis.

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique. elementlabsolutions.comnih.govtaylorfrancis.com It involves the use of a fused silica (B1680970) fiber coated with a polymeric stationary phase. elementlabsolutions.comtaylorfrancis.com The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where volatile analytes, including this compound, are adsorbed onto the coating. elementlabsolutions.comnih.gov The fiber is then transferred to the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis. nih.govnih.gov

The selection of the fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the target analytes. nih.gov For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/Car/PDMS) fiber has been effectively used for the extraction of volatile compounds from horseradish leaves pomace. d-nb.info SPME has been successfully applied in the analysis of volatile compounds in various plants, including those from the Brassicaceae family. nih.govresearchgate.net

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used to isolate volatile compounds from a solvent extract of a sample. tum.dekiriyama.co.jpyoutube.com This method is particularly advantageous for preventing the formation of artifacts, which can occur with heat-labile compounds at high temperatures. mdpi.comtum.de The process involves the distillation of a solvent extract under high vacuum at a low temperature, which allows for the efficient separation of volatile flavor compounds from non-volatile matrix components like fats and sugars. tum.deyoutube.com

SAFE has become a standard method for the isolation of volatile fractions before analysis by gas chromatography-olfactometry (GC-O). tum.de A comparative study on broccoli volatiles found that SAFE was a highly effective technique, enabling the isolation of compounds with relatively low partition coefficients. researchgate.netmdpi.com

Simultaneous Distillation Extraction (SDE)

Simultaneous Distillation Extraction (SDE) is a technique that combines steam distillation and solvent extraction to isolate volatile compounds from a sample matrix. walshmedicalmedia.comresearchgate.netnih.gov In an SDE apparatus, the sample is heated in a flask with water to generate steam, which carries the volatile compounds into a condenser. walshmedicalmedia.comresearchgate.net Simultaneously, a low-boiling-point organic solvent is heated in a separate flask, and its vapors also enter the condenser. researchgate.net The condensed water and solvent are collected in a specialized U-tube, where the volatile compounds are extracted into the organic solvent layer, which is then collected for analysis. walshmedicalmedia.com

While effective, SDE can sometimes lead to the formation of artifacts due to the high temperatures involved. mdpi.com However, in some cases, it can be advantageous for the extraction of specific classes of compounds, such as pyrazines in broccoli, which were identified as important aroma contributors. researchgate.netmdpi.com

Spectroscopic Techniques for Metabolite Profiling

The analysis of metabolites, small molecules involved in metabolism, provides a functional snapshot of a biological system. Spectroscopic techniques are powerful tools in the field of metabolomics for identifying and quantifying these compounds in complex biological samples. These methods allow researchers to observe the biochemical effects of specific substances by tracking changes in the concentrations of endogenous metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and highly reproducible analytical platform for obtaining detailed information on the composition of complex mixtures at the molecular level. sci-hub.runih.gov One of its primary advantages in metabolite profiling is that it requires minimal sample preparation and can analyze samples in a non-destructive manner. mdpi.com The technique is quantitative, meaning the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for the determination of metabolite concentrations. sci-hub.ru

In the context of isothiocyanates, ¹H-NMR spectroscopy is employed to investigate the biochemical changes in biological fluids (like urine) and tissue extracts following exposure to these compounds. acs.org While specific ¹H-NMR metabolic profiling studies focused solely on this compound are not detailed in the available literature, research on analogous compounds such as α-naphthylisothiocyanate (ANIT) demonstrates the methodology's utility. acs.orgnih.gov

In such studies, high-resolution ¹H-NMR is used to acquire spectra from biological samples. nih.gov These spectra serve as "biochemical fingerprints." By comparing the spectra of treated subjects with those of a control group, researchers can identify and quantify changes in a wide array of metabolites. Statistical methods, such as principal components analysis (PCA), are often applied to the NMR data to distinguish between groups and identify the specific metabolites responsible for the differences. acs.orgnih.gov This approach enables the characterization of metabolic perturbations, such as altered glucose metabolism, steatosis, and changes in bile acid levels, providing insights into the biological impact of the compound. nih.gov

Table 1: Example of Metabolite Changes Detected by ¹H-NMR in Response to Isothiocyanate Exposure (Based on studies of model isothiocyanates like ANIT)

Metabolite ClassMetaboliteObserved ChangeBiological ImplicationSource
Carbohydrates Glucose, GlycogenDecreaseAltered glucose/glycogen metabolism nih.gov
Bile Acids Bile AcidsIncreaseIndication of bile duct obstruction acs.orgnih.gov
Amino Acids TaurineIncreaseResponse to cellular stress/injury acs.org
Lipids TriglyceridesIncreaseIndication of steatosis (fatty liver) nih.gov
Choline Derivatives Choline, PhosphocholineIncreaseAlterations in cell membrane metabolism nih.gov

Aroma Extract Dilution Analysis (AEDA) for Odor Contribution Assessment

AEDA has been utilized to assess the aroma profiles of various substances, including oils and plants from the Brassicaceae family, to which many isothiocyanates belong. researchgate.nettandfonline.com this compound has been identified as a volatile component in several studies using this methodology.

In a study analyzing the volatile compounds in pennycress (Thlaspi arvense L.), a plant in the mustard family, this compound was identified as one of the most abundant isothiocyanates. umn.edu Similarly, research on rapeseed oil identified this compound as a volatile constituent. tandfonline.com However, the AEDA results indicated that despite its presence, it contributed little to the pungent flavor of the oil. This was attributed to a high odor threshold, meaning a higher concentration is required for it to be perceived by the human nose. tandfonline.com

Table 2: AEDA Findings for Selected Isothiocyanates in Rapeseed Oil

CompoundFD FactorOdor DescriptionContribution to Pungent FlavorSource
Allyl isothiocyanate64Pungent, onion-likeHigh tandfonline.com, umn.edu
Isopropyl-isothiocyanateNot detected by olfactometry-Little (due to high threshold) tandfonline.com
This compound Not detected by olfactometry-Little (due to high threshold) tandfonline.com

Natural Occurrence, Environmental Fate, and Biotransformation of Cyclopentyl Isothiocyanate

Occurrence in Brassica Vegetables and Other Natural Sources

Cyclopentyl isothiocyanate, a sulfur-containing organic compound, has been identified in a limited number of plant species. Its presence is a result of the enzymatic hydrolysis of its precursor, cyclopentyl glucosinolate. The detection of this compound varies among different Brassica vegetables and other related sources.

Presence in Broccoli (Brassica oleracea)

While some commercial suppliers of chemical compounds list broccoli as a source of this compound, extensive scientific literature detailing the glucosinolate profiles of numerous broccoli cultivars does not consistently report the presence of cyclopentyl glucosinolate or its corresponding isothiocyanate. The primary glucosinolates found in broccoli are typically glucoraphanin (the precursor to sulforaphane), gluconapin, and glucobrassicin. Therefore, while trace amounts may exist in specific genotypes or under certain conditions, it is not considered a major or commonly reported isothiocyanate in broccoli.

Detection in Rapeseed Oil (Brassica napus)

This compound has been identified as one of the volatile isothiocyanates present in rapeseed oil derived from Brassica napus and Brassica campestris. In one study, five volatile isothiocyanates were identified in the oils from these two species: isopropyl isothiocyanate, allyl isothiocyanate, 1-isothiocyanato butane, 4-isothiocyanato-1-butene, and this compound nih.gov. The profile of isothiocyanates can vary depending on the genetic differences between Brassica species nih.gov.

Table 1: Isothiocyanates Identified in Rapeseed Oil (Brassica napus and Brassica campestris)

Isothiocyanate Presence
Isopropyl isothiocyanate Identified
Allyl isothiocyanate Identified
1-Isothiocyanato butane Identified
4-Isothiocyanato-1-butene Identified
This compound Identified

Identification in Wasabi (Wasabia japonica)

Detailed analyses of the glucosinolate and isothiocyanate profiles of wasabi (Wasabia japonica) have not identified this compound. The characteristic pungent flavor of wasabi is primarily attributed to other isothiocyanates, such as allyl isothiocyanate, which arises from the hydrolysis of its precursor, sinigrin researchgate.netresearchgate.netnih.gov. Studies have identified a range of other isothiocyanates in wasabi, including isopropyl isothiocyanate, 3-butenyl isothiocyanate, 4-pentenyl isothiocyanate, and 5-hexenyl isothiocyanate, but this compound is not among them researchgate.net.

Presence in Horseradish (Armoracia rusticana)

This compound has been detected in Romanian wild-growing horseradish (Armoracia rusticana). A metabolomic analysis of this plant identified this compound among the various low-molecular-weight metabolites nih.gov. The primary isothiocyanate responsible for the pungency of horseradish is allyl isothiocyanate, derived from sinigrin.

Identification in Chinese Cabbage (Brassica rapa pekinensis L.)

Comprehensive studies on the glucosinolate profiles of numerous varieties of Chinese cabbage have not reported the presence of cyclopentyl glucosinolate, and consequently, this compound has not been identified as a component of this vegetable hst-j.orgresearchgate.netmdpi.com. The predominant glucosinolates found in Chinese cabbage are typically gluconapin, glucobrassicanapin, and progoitrin hst-j.orgresearchgate.net.

Biosynthesis and Degradation Pathways in Biological Systems

The formation and breakdown of this compound follow the general pathways established for other isothiocyanates derived from glucosinolates.

Biosynthesis

The biosynthesis of isothiocyanates is a two-step process involving their glucosinolate precursors.

Glucosinolate Biosynthesis : Glucosinolates are synthesized from amino acids. The precursor for cyclopentyl glucosinolate is presumed to be a cyclopentyl-containing amino acid, such as cyclopentenylglycine nih.gov. This amino acid undergoes a series of modifications, including chain elongation and the formation of the core glucosinolate structure. This core structure consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from the amino acid precursor.

Enzymatic Hydrolysis : When the plant tissue is damaged (e.g., through chewing or cutting), the enzyme myrosinase comes into contact with the glucosinolates. Myrosinase hydrolyzes the thioglucosidic bond in the glucosinolate molecule, leading to the formation of an unstable intermediate. This intermediate then rearranges to form an isothiocyanate, in this case, this compound.

Degradation

Once formed and absorbed in biological systems, this compound is metabolized primarily through the mercapturic acid pathway. This is a major detoxification route for xenobiotics.

Glutathione Conjugation : The electrophilic carbon atom of the isothiocyanate group readily reacts with the nucleophilic thiol group of glutathione (GSH), a tripeptide antioxidant. This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), forms a glutathione conjugate.

Metabolic Conversion : The glutathione conjugate is then sequentially metabolized. The glutamate and glycine residues are cleaved off, leaving a cysteine conjugate.

Acetylation and Excretion : Finally, the cysteine conjugate is acetylated to form a mercapturic acid (an N-acetylcysteine conjugate), which is water-soluble and can be readily excreted from the body, primarily in the urine nih.govfrontiersin.orgresearchgate.net.

Table 2: Summary of this compound Occurrence

Source Presence of this compound Key Findings
Broccoli (Brassica oleracea) Not consistently reported in scientific literature Major isothiocyanates are derived from glucoraphanin, gluconapin, and glucobrassicin.
Rapeseed Oil (Brassica napus) Identified nih.gov Found alongside other volatile isothiocyanates like allyl and isopropyl isothiocyanate.
Wasabi (Wasabia japonica) Not identified Primary isothiocyanate is allyl isothiocyanate.
Horseradish (Armoracia rusticana) Identified nih.gov Detected in Romanian wild-growing varieties.
Chinese Cabbage (Brassica rapa pekinensis L.) Not identified Predominant glucosinolates are gluconapin and glucobrassicanapin.

Formation as a Glucosinolate Hydrolysis Product

This compound is not a compound that is synthesized directly by plants in its isothiocyanate form. Instead, it is a breakdown product of a precursor molecule known as a glucosinolate. Glucosinolates are a class of sulfur-containing secondary metabolites found in many plants of the Brassicaceae family. While the specific glucosinolate that gives rise to this compound is not extensively documented in publicly available scientific literature, the general mechanism of isothiocyanate formation is well-established.

The process begins with the enzymatic hydrolysis of the parent glucosinolate. Each specific glucosinolate has a unique side chain, and it is this side chain that determines the structure of the resulting isothiocyanate. Therefore, the formation of this compound is directly dependent on the presence of its corresponding cyclopentylglucosinolate precursor in the plant tissue. Research has identified this compound in rapeseed (Brassica napus, Brassica campestris, and Brassica juncea), suggesting the presence of its glucosinolate precursor in these plants researchgate.net.

Role of Myrosinase Enzyme Activity

The conversion of glucosinolates into isothiocyanates is catalyzed by the enzyme myrosinase (thioglucoside glucohydrolase). In intact plant cells, myrosinase is physically segregated from its glucosinolate substrates. This separation prevents the hydrolysis reaction from occurring. However, when the plant tissue is damaged, for instance, through chewing, cutting, or pest attack, the cellular compartments are disrupted, allowing myrosinase to come into contact with the glucosinolates mdpi.comnih.gov.

This contact initiates the hydrolysis of the glucosinolate. Myrosinase cleaves the β-thioglucosidic bond, releasing glucose and an unstable intermediate aglycone. This aglycone then spontaneously rearranges to form the corresponding isothiocyanate, in this case, this compound. The activity of myrosinase is therefore the critical trigger for the release of this compound from its glucosinolate precursor. The efficiency of this conversion can be influenced by various factors, including pH and the presence of co-factors mdpi.com.

Influence of Food Processing on Concentration and Profile

The concentration and profile of this compound in food are significantly influenced by processing methods, particularly those involving heat. Cooking can have a dual effect on isothiocyanate levels. On one hand, heat can inactivate the myrosinase enzyme, which is essential for the formation of isothiocyanates from glucosinolates. On the other hand, some cooking methods can facilitate the breakdown of plant cell walls, potentially enhancing the interaction between glucosinolates and any remaining active myrosinase before the enzyme is fully denatured nih.govmdpi.com.

Studies on various cruciferous vegetables have demonstrated that different cooking methods have distinct impacts on the final yield of isothiocyanates.

Microwave Heating: Research on rapeseed has shown that microwaving can lead to a significant decrease in the total glucosinolate content researchgate.net. This reduction in the precursor pool would consequently limit the potential for this compound formation.

Boiling: Boiling is generally considered to be detrimental to isothiocyanate levels. The direct contact with hot water can lead to the leaching of both glucosinolates and isothiocyanates into the cooking water. Furthermore, the high temperatures rapidly inactivate myrosinase nih.govmdpi.com.

Steaming: Steaming is often considered a less harsh cooking method. It can cause thermal degradation of myrosinase but may preserve a higher concentration of glucosinolates compared to boiling, as there is less direct contact with water mdpi.comnih.gov. The final yield of isothiocyanates can be variable.

Stir-frying: Stir-frying involves high temperatures for a short duration. This method can lead to an increase in the measured isothiocyanate content in some vegetables, possibly by promoting the rapid conversion of glucosinolates before myrosinase is completely inactivated nih.govnih.gov.

The following table summarizes the general effects of different cooking methods on isothiocyanate yields based on studies of cruciferous vegetables.

Cooking MethodGeneral Effect on Isothiocyanate YieldRationale
MicrowavingVariable, often a decreaseRapid heating can inactivate myrosinase; potential for some conversion before complete inactivation.
BoilingSignificant DecreaseLeaching of glucosinolates and isothiocyanates into water; rapid myrosinase inactivation.
SteamingVariable, often better retention than boilingLess leaching of compounds; myrosinase is still inactivated by heat.
Stir-fryingCan Increase YieldShort, high-heat exposure may enhance initial hydrolysis before complete myrosinase inactivation.

Biotransformation and Metabolite Profiling in Vivo

Once ingested, this compound, like other isothiocyanates, is expected to undergo biotransformation primarily through the mercapturic acid pathway. This metabolic route is a major detoxification pathway for a wide range of electrophilic compounds. The process begins with the conjugation of the isothiocyanate with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs) nih.govresearchgate.net.

Following this initial conjugation, the resulting glutathione conjugate is sequentially metabolized. The glutamate and glycine residues are cleaved off, leaving a cysteine conjugate. This cysteine conjugate is then N-acetylated to form a mercapturic acid, which is the final product that is typically excreted in the urine nih.govnih.gov.

The table below outlines the key stages in the proposed biotransformation of this compound.

Metabolic StepEnzyme(s) InvolvedResulting Metabolite
ConjugationGlutathione S-transferases (GSTs)This compound-glutathione conjugate
Amino Acid Cleavageγ-glutamyl transpeptidase, dipeptidasesThis compound-cysteine conjugate
N-acetylationN-acetyltransferaseThis compound-N-acetylcysteine conjugate (mercapturic acid)

Future Research Directions and Translational Perspectives for Cyclopentyl Isothiocyanate

Potential for Novel Therapeutic Agent Development

The isothiocyanate functional group (–N=C=S) is a highly reactive electrophile that underpins the diverse biological activities of this class of compounds, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.org Research into various ITCs has revealed their ability to modulate multiple cellular pathways critical in disease progression, such as inducing apoptosis (programmed cell death), regulating MAPK signaling, and mitigating oxidative stress. nih.gov

Future research should focus on whether cyclopentyl isothiocyanate exhibits similar or novel therapeutic activities. The distinct cyclic alkyl (cyclopentyl) group may confer unique properties, such as altered cell membrane permeability, target protein specificity, or metabolic stability, compared to more studied ITCs with linear alkyl or aromatic side chains. nih.govpsu.edu

Key avenues for investigation include:

Anticancer Properties: Systematic screening against various cancer cell lines (e.g., leukemia, breast, lung, prostate) is a critical first step. nih.gov Mechanistic studies should then explore its impact on cell cycle progression, apoptosis induction, and key cancer-related signaling pathways. nih.gov The structural features of different ITCs are known to influence their potency; for example, increasing the alkyl chain length in some phenylalkyl ITCs enhances their inhibitory effects on tumorigenesis. nih.gov Investigating how the cyclopentyl structure fits within this paradigm is a crucial research question.

Antimicrobial and Antifungal Activity: ITCs have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. plantarchives.orgmdpi.comnih.gov Future studies should assess the efficacy of this compound against clinically relevant microbes, including antibiotic-resistant strains like MRSA. mdpi.com Research indicates that aromatic ITCs are often more potent antimicrobials than aliphatic ones, suggesting that the specific structure of this compound could lead to a unique activity profile. foodandnutritionjournal.org

Anti-inflammatory Effects: Many ITCs modulate inflammatory pathways, such as the NF-κB and Nrf2 pathways. nih.gov Investigating the potential of this compound to suppress the production of pro-inflammatory cytokines could lead to the development of new treatments for chronic inflammatory diseases. researchgate.net

Integration into Green Chemistry and Sustainable Synthesis Methodologies

Traditional methods for synthesizing isothiocyanates often involve hazardous reagents like thiophosgene (B130339) or large volumes of volatile organic solvents. digitellinc.commdpi.com A significant future direction for this compound lies in the development and optimization of green and sustainable synthesis protocols. This aligns with the growing demand for environmentally benign chemical manufacturing processes.

Recent advancements in ITC synthesis offer promising templates:

Water-Based Synthesis: Efficient procedures have been developed for synthesizing various ITCs from primary amines (like cyclopentylamine) and carbon disulfide using water as the solvent and sodium persulfate as a desulfurizing agent. rsc.org

Visible-Light Photocatalysis: A metal-free method using visible-light photocatalysis with Rose Bengal offers a mild and efficient route to produce ITCs from primary amines and carbon disulfide. organic-chemistry.org

Use of Elemental Sulfur: Greener approaches utilizing elemental sulfur for the sulfurization of isocyanides, catalyzed by small amounts of amine bases, have been optimized to reduce waste and use benign solvents. rsc.orgmdpi.com

The table below summarizes modern, sustainable approaches that could be adapted for the synthesis of this compound.

Synthesis ApproachKey Reagents/CatalystsSolventKey Advantages
Aqueous Desulfurization Primary amine, Carbon disulfide, Sodium persulfateWaterEliminates organic solvents, efficient. rsc.org
Visible-Light Photocatalysis Primary amine, Carbon disulfide, Rose BengalAcetonitrileMetal-free, mild conditions, uses light energy. organic-chemistry.org
Catalytic Sulfurization Isocyanide, Elemental sulfur, DBU (catalyst)Cyrene™ or γ-butyrolactoneAvoids toxic reagents like CS2, low waste. rsc.org

Future research should aim to adapt and optimize these methods for the high-yield, scalable, and cost-effective production of this compound, minimizing environmental impact.

Exploration in Agronomic Applications (e.g., Biopesticides)

Isothiocyanates are naturally produced by cruciferous plants as a defense mechanism against pests and pathogens. plantarchives.orgnih.gov This inherent biocidal activity makes them attractive candidates for development as environmentally friendly agricultural products. Allyl isothiocyanate (AITC), for example, is registered as a biopesticide and used for soil fumigation to control nematodes, fungi, and weeds. nih.govashs.org

The potential of this compound in agronomy is a significant and underexplored research area. Its unique chemical structure could translate to a novel spectrum of activity against soil-borne pests and pathogens. Future research should investigate:

Nematicidal, Fungicidal, and Herbicidal Activity: Testing this compound against a range of agricultural pests is essential. Studies show that the volatility and soil mobility of ITCs, which are influenced by their chemical structure, are critical factors in their effectiveness as fumigants. nih.gov The activity of this compound should be compared with existing commercial ITCs like methyl isothiocyanate and allyl isothiocyanate.

Controlled-Release Formulations: A major challenge with ITC-based biofumigants is their volatility and degradation in soil. ashs.orgmdpi.com Future research could focus on developing innovative delivery systems for this compound, such as encapsulation in biodegradable hydrogels or microemulsions, to ensure a controlled and sustained release in agricultural soils. mdpi.com This would enhance its efficacy and reduce the required application amount.

The biocidal properties of various ITCs against agricultural targets are well-documented and provide a strong rationale for investigating this compound.

Isothiocyanate TypeApplicationTarget Organisms
Allyl Isothiocyanate (AITC) Soil FumigantNematodes, Fungi, Weeds, Bacteria nih.govashs.orgmdpi.com
Methyl Isothiocyanate Soil FumigantInsects, Fungi nih.gov
Benzyl (B1604629) Isothiocyanate (BITC) Plant DefenseFungi, Bacteria plantarchives.org

Advanced Methodologies for Comprehensive Biological and Chemical Characterization

To fully harness the potential of this compound, its chemical properties and biological interactions must be thoroughly characterized using advanced analytical and computational techniques. The instability and high reactivity of the ITC group present analytical challenges that modern methods can overcome. mdpi.com

Future research efforts should incorporate:

Proteomics for Target Identification: A crucial step in understanding the therapeutic mechanism of any bioactive compound is identifying its cellular protein targets. Proteomics approaches using mass spectrometry have successfully identified protein targets for other ITCs, revealing that they selectively bind to and modify the function of specific proteins involved in cellular processes like apoptosis and cell cycle regulation. researchgate.netnih.gov Applying these techniques to this compound would provide a deep understanding of its mechanism of action.

Metabolomics for Pathway Analysis: Metabolomics can reveal how this compound alters the metabolic landscape of cells or organisms. mdpi.commdpi.com This can help identify the biochemical pathways affected by the compound and discover potential biomarkers for its activity.

Advanced Chromatographic Analysis: The quantification of ITCs can be inaccurate due to their instability and lack of strong UV chromophores. mdpi.comresearchgate.net Developing and validating robust analytical methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), potentially with derivatization techniques, is essential for accurate pharmacokinetic and biological studies. nih.govnih.govnih.gov

Computational Modeling: Molecular modeling can predict the interactions of this compound with potential protein targets, guiding experimental work and aiding in the design of more potent analogues.

By employing these advanced methodologies, researchers can build a comprehensive chemical and biological profile of this compound, accelerating its translation from a laboratory curiosity to a valuable compound with real-world applications.

Q & A

Q. How can this compound be utilized as a ligand in catalytic systems, and what performance metrics should be evaluated?

  • Methodological Answer : Test as a ligand in transition-metal complexes (e.g., Pd, Ru) for cross-coupling or hydrogenation reactions. Compare turnover numbers (TON) and enantioselectivity (% ee) using chiral HPLC . Characterize coordination modes via XAS or EPR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.